D-Azetidine-2-carboxylic Acid-d4
Description
Contextual Significance of Deuterated Analogs in Biochemical Investigations
The use of deuterated compounds, like D-Azetidine-2-carboxylic Acid-d4, is a cornerstone of modern biochemical investigation. The replacement of hydrogen with deuterium (B1214612) creates a "heavy" version of a molecule that can be easily distinguished by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows scientists to trace the metabolic fate of the compound, identifying how it is absorbed, distributed, metabolized, and excreted.
One of the key advantages of using deuterium is that it can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. nih.gov By observing these changes, researchers can gain valuable information about the mechanisms of enzymatic reactions. nih.govacs.org This approach has been instrumental in drug discovery, where it can be used to improve the metabolic stability and pharmacokinetic profiles of new drug candidates. nih.gov
Historical Overview of Azetidine-2-carboxylic Acid Research Trajectories
Azetidine-2-carboxylic acid, the non-deuterated parent compound, was first identified in the mid-20th century in plants like lily of the valley. wikipedia.orgtandfonline.com It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins. However, due to its structural similarity to proline, it can be mistakenly incorporated into proteins, leading to altered protein structure and function. wikipedia.orgnih.govresearchgate.net
Early research focused on its natural occurrence and its toxic effects on various organisms. wikipedia.orgnih.gov Over the years, interest grew in its potential as a tool to study protein synthesis and conformation. nih.govumich.edu The synthesis of both racemic and optically active forms of azetidine-2-carboxylic acid paved the way for more detailed investigations into its biochemical properties. wikipedia.orgresearchgate.net More recently, research has explored its role in the food chain and its potential implications for human health. nih.govnih.gov The development of its deuterated analog, this compound, represents the latest chapter in this ongoing research saga, offering a more sophisticated tool for modern biochemical studies.
Fundamental Research Questions Pertaining to this compound
The unique properties of this compound allow researchers to address several fundamental questions:
Metabolic Fate and Pathway Analysis: How is this compound metabolized in different biological systems? What are the specific enzymes and pathways involved? By tracing the deuterated label, scientists can map its metabolic journey in detail.
Mechanism of Protein Incorporation: To what extent is this compound incorporated into proteins in place of proline? How does this misincorporation affect protein folding, stability, and function? The deuterated label provides a clear marker to quantify this process.
Enzyme-Substrate Interactions: How does the presence of deuterium in this compound affect its interaction with enzymes, such as aminoacyl-tRNA synthetases? The kinetic isotope effect can provide insights into the transition states of these enzymatic reactions. nih.govresearchgate.net
Pharmacokinetic Profiling: When used as a building block in drug design, how does the deuteration of the azetidine (B1206935) ring impact the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting molecule? nih.govacs.org
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C4H3D4NO2 |
| Molecular Weight | 105.13 g/mol |
| CAS Number | Not available |
| Parent Compound | D-Azetidine-2-carboxylic acid |
| Parent CAS Number | 7729-30-8 peptide.com |
| Parent Molecular Weight | 101.10 g/mol wikipedia.orgpeptide.com |
Properties
Molecular Formula |
C₄H₃D₄NO₂ |
|---|---|
Molecular Weight |
105.13 |
Synonyms |
(2R)-2-Azetidinecarboxylic Acid-d4; (+)-Azetidinecarboxylic Acid-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Stereoselective Synthesis of D-Azetidine-2-carboxylic Acid
Achieving the desired D-configuration of azetidine-2-carboxylic acid can be accomplished through two primary strategies: direct asymmetric synthesis, which aims to create the correct enantiomer from the outset, or chiral resolution, which separates the desired enantiomer from a racemic mixture.
Asymmetric synthesis provides an efficient pathway to enantiomerically pure compounds by avoiding the loss of 50% of the material inherent in resolution processes. wikipedia.org Several methods have been developed for the asymmetric synthesis of azetidine-2-carboxylic acid enantiomers.
One notable approach involves the use of a chiral auxiliary, such as optically active α-methylbenzylamine. nih.gov This method allows for the production of either enantiomer of azetidine-2-carboxylic acid in five to six steps starting from inexpensive chemicals. nih.gov The key steps include the construction of the azetidine (B1206935) ring via an intramolecular alkylation, guided by the chiral auxiliary to control the stereochemistry. nih.gov
Another strategy employs a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This method has been successfully used to prepare enantiopure L-azetidine-2-carboxylic acid and its derivatives. nih.gov
More recent developments have utilized chiral tert-butanesulfinamides as auxiliaries. acs.org This general and scalable approach allows for the synthesis of chiral C2-substituted monocyclic azetidines with good yields and diastereoselectivity. The choice of either the (R)- or (S)-sulfinamide reactant dictates the stereochemistry of the final product. acs.org
The table below summarizes various asymmetric synthetic approaches.
| Method | Chiral Auxiliary/Reagent | Key Reaction | Reference |
| Chiral Auxiliary Approach | (R)- or (S)-α-methylbenzylamine | Intramolecular alkylation | nih.gov |
| Sultam-Based Approach | Camphor sultam | Zinc-mediated allylic addition | nih.gov |
| Sulfinamide-Based Approach | (R)- or (S)-tert-butanesulfinamide | Addition to sulfinimine & cyclization | acs.org |
| SAMP/RAMP Hydrazone Method | SAMP/RAMP | Asymmetric synthesis via 1,3-amino alcohols | acs.org |
Chiral resolution is a classical and widely used method for separating a racemic mixture (an equal mixture of both D and L enantiomers) into its constituent enantiomers. wikipedia.org The most common technique involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. wikipedia.orglibretexts.org These resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org
For DL-azetidine-2-carboxylic acid, a common resolution procedure involves the formation of diastereomeric salts. researchgate.net After protecting the azetidine nitrogen, for instance with a carboxybenzyl (Cbz) group, the resulting N-Cbz-DL-azetidine-2-carboxylic acid can be treated with a chiral resolving agent. researchgate.net D- or L-tyrosine hydrazide has been effectively used for this purpose, enabling the separation of the diastereomeric salts through fractional crystallization. researchgate.net Once the desired diastereomer is isolated, removal of the protecting group and the resolving agent yields the enantiopure D-Azetidine-2-carboxylic Acid. researchgate.net
Commonly used resolving agents for racemic acids include naturally occurring chiral bases. libretexts.org
| Resolving Agent Class | Examples | Reference |
| Chiral Amines/Alkaloids | Brucine, Strychnine, Quinine, (+)-Cinchotoxine | wikipedia.orglibretexts.org |
| Chiral Amino Acid Derivatives | D- or L-Tyrosine Hydrazide | researchgate.net |
| Chiral Acids | Tartaric Acid | wikipedia.org |
Deuteration Strategies for D-Azetidine-2-carboxylic Acid-d4 Synthesis
The synthesis of the d4 isotopologue requires the specific incorporation of four deuterium (B1214612) atoms into the D-Azetidine-2-carboxylic acid scaffold. Stable isotope-labeled compounds are crucial tools in various research fields, offering a non-radioactive method for tracking molecules. chempep.com The deuterium atoms replace hydrogen atoms at specific, non-exchangeable positions on the carbon backbone of the azetidine ring.
Site-specific deuteration involves introducing deuterium at precise locations within a molecule. nih.govnih.gov For this compound, the four deuterium atoms are typically incorporated at the C3 and C4 positions of the azetidine ring, replacing the four protons of the two methylene (B1212753) (-CH2-) groups.
Several general strategies can be adapted for this purpose:
Reduction of an Unsaturated Precursor: A powerful method involves the synthesis of a D-azetidine precursor containing double bonds at the positions to be deuterated. Catalytic hydrogenation using deuterium gas (D₂) over a catalyst like palladium on carbon (Pd/C) would install the deuterium atoms.
Reduction with Deuterated Reagents: An alternative involves the reduction of a precursor containing carbonyl or other reducible functional groups using a deuteride-donating reagent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a common and powerful reagent for this type of transformation, capable of reducing esters or ketones to deuterated alcohols, which can then be converted to the final product. nih.gov
H-D Exchange Reactions: Under certain conditions, C-H bonds can be exchanged for C-D bonds by treatment with a deuterium source like heavy water (D₂O) in the presence of a suitable catalyst. nih.gov This method's feasibility depends on the acidity of the protons to be exchanged and requires careful optimization to ensure site-selectivity and prevent racemization.
For instance, a synthetic route could be designed starting from a protected D-aspartic acid derivative, which is then cyclized to form a β-lactam (azetidin-2-one). This β-lactam could possess functional groups that can be manipulated and subsequently reduced using a deuterating agent to form the d4-azetidine ring before deprotection to the final acid. acs.org
Stable isotope labeling is the incorporation of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. chempep.com These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, which allows them to be distinguished and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. chempep.com
Key methodologies and principles include:
Chemical Synthesis: This offers the most precise control over the location of the isotopic labels. chempep.com It involves building the molecule from isotopically enriched starting materials or introducing the label at a specific step in the synthetic pathway, as described in the site-specific incorporation approaches. chempep.com
Isotopic Enrichment: The efficiency of the labeling is described by the isotopic enrichment, which is the percentage of molecules that have successfully incorporated the stable isotope. High enrichment is crucial for analytical sensitivity.
Labeling Patterns: Labeling can be uniform, where all atoms of a specific element are replaced with the heavy isotope, or site-specific, as in the case of this compound. chempep.com
The use of stable isotopes like deuterium offers significant advantages over radioactive isotopes, as they are not hazardous and have a long shelf life without decay. chempep.com The synthesis of this compound is a prime example of how chemical synthesis is employed to create complex, precisely labeled molecules for advanced scientific investigation. chempep.com
Biochemical Pathways and Enzymatic Mechanisms Involving Azetidine 2 Carboxylic Acid
Biosynthesis of Azetidine-2-carboxylic Acid in Biological Systems
The production of azetidine-2-carboxylic acid has been identified in a range of organisms, from plants to bacteria. wikipedia.orgasm.org The biosynthetic pathways are intricate, often involving specialized enzymes that catalyze the formation of its unique four-membered ring structure.
S-Adenosylmethionine (SAM)-Dependent Cyclisation Enzymes and Pathways
The biosynthesis of azetidine-2-carboxylic acid is notably dependent on S-adenosylmethionine (SAM). nih.gov AZE synthases, recently identified in bacterial natural product pathways, catalyze the intramolecular 4-exo-tet cyclization of SAM to produce the strained azetidine (B1206935) ring. nih.gov This reaction is facilitated by a specific conformation of the SAM substrate, along with desolvation effects and cation-π interactions within the enzyme's active site. nih.gov
In some organisms, the biosynthesis of L-Azetidine-2-carboxylic acid is thought to be mediated by a cofactor containing a carbonyl group, likely pyridoxal (B1214274) phosphate. koreascience.kr The direct biosynthetic precursor appears to be S-adenosyl-L-methionine, which undergoes a γ-displacement by the α-amino group of the amino acid portion of the SAM molecule, potentially through a vinylglycine intermediate. koreascience.kr
Genetic and Molecular Characterization of Azetidine-2-carboxylic Acid Synthases
Recent studies have shed light on the genetic and molecular underpinnings of AZE synthases. nih.gov These enzymes have been identified in bacterial pathways that produce non-ribosomal peptides. nih.gov Structural and biochemical analyses, combined with quantum mechanical calculations and mutagenesis studies, have provided detailed insights into the catalytic mechanisms of these synthases. nih.gov The discovery of related SAM lyases in various bacterial phyla suggests that AZE-containing metabolites may be more widespread than previously thought. nih.gov
Distribution and Regulatory Mechanisms of Azetidine-2-carboxylic Acid Production in Organisms
Azetidine-2-carboxylic acid was first discovered in 1955 and is known to be present in the rhizomes and fresh foliage of plants like lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). wikipedia.org It is also found in many plants from the Fabaceae (bean) family and in small amounts in beets. wikipedia.orgacs.org The production of AZE is considered a defense mechanism in plants, deterring herbivores and inhibiting the growth of competing vegetation. wikipedia.orgoup.com In microorganisms, AZE is produced by some Streptomyces species and is considered an antibiotic. asm.org
The accumulation of 5′-methylthioadenosine (MTA), a byproduct of AZE synthesis from SAM, can inhibit the production of AZE. acs.org To overcome this, some engineered Escherichia coli strains utilize the l-methionine (B1676389) salvage pathway, also known as the Yang Cycle, to recycle MTA back into l-methionine, thus enhancing AZE production. acs.org
Enzymatic Detoxification and Catabolism of Azetidine-2-carboxylic Acid
Due to its toxicity, which stems from its misincorporation into proteins in place of proline, many organisms have evolved mechanisms to detoxify azetidine-2-carboxylic acid. wikipedia.orgoup.comnih.gov These processes involve enzymes that either break down the AZE molecule or modify it to a non-toxic form.
Azetidine-2-carboxylate Hydrolase (AC Hydrolase) Mechanisms and Structural Biology
One of the primary detoxification pathways involves the hydrolytic opening of the azetidine ring, a reaction catalyzed by azetidine-2-carboxylate hydrolase (AC hydrolase). nih.govnih.gov This enzyme has been identified in bacteria such as Pseudomonas sp. strain A2C, which can use AZE as a sole nitrogen source. asm.orgnih.gov AC hydrolase is a member of the haloacid dehalogenase-like (HAD) superfamily of hydrolases. nih.govnih.gov
The catalytic mechanism involves a nucleophilic attack on the C2 carbon of AZE by an aspartate residue in the enzyme's active site, leading to the formation of an ester intermediate and the opening of the azetidine ring. nih.gov This intermediate is then hydrolyzed by an activated water molecule. nih.gov The product of this reaction is 2-hydroxy-4-aminobutyrate. asm.orgnih.gov
Structural studies of AC hydrolase have provided insights into its function. The enzyme from Pseudomonas sp. strain A2C is composed of 240 amino acids. nih.gov In some bacteria, AC hydrolase is located in the periplasm, which provides a first line of defense by detoxifying AZE before it can enter the cytoplasm and interfere with protein synthesis. asm.orgnih.gov
Acetyltransferase-Mediated Detoxification Processes (e.g., Mpr1p in Saccharomyces cerevisiae)
Another detoxification strategy, observed in the yeast Saccharomyces cerevisiae, involves the acetylation of azetidine-2-carboxylic acid. asm.orgnih.gov The MPR1 gene in S. cerevisiae strain Sigma1278b encodes a novel acetyltransferase that specifically acetylates AZE. nih.govnih.gov This modification prevents AZE from being incorporated into proteins, thus detoxifying it. nih.gov
The Mpr1p protein is a member of the N-acetyltransferase superfamily. nih.gov Interestingly, this enzyme does not acetylate L-proline or other proline analogs, highlighting its specificity for AZE. nih.gov The expression of the MPR1 gene confers resistance to AZE, and its level of expression is correlated with the degree of resistance. nih.gov This detoxification mechanism is also assisted by the NgnA acetyltransferase in the fungus Aspergillus nidulans. researchgate.net
Microbial Strategies for Azetidine-2-carboxylic Acid Assimilation and Resistance
Microorganisms employ a range of mechanisms to cope with the presence of L-azetidine-2-carboxylic acid, from enzymatic degradation to resistance through metabolic pathway modifications. These strategies are crucial for survival in environments where this compound is present, such as in the rhizosphere of certain plants. wikipedia.org
One of the primary detoxification pathways involves the enzymatic breakdown of the azetidine ring. For instance, certain soil bacteria can utilize L-azetidine-2-carboxylic acid as a sole source of nitrogen, indicating the presence of specific catabolic pathways. acs.org A key enzyme in this process is L-azetidine-2-carboxylate hydrolase, which catalyzes the opening of the four-membered ring. researchgate.net
Resistance to the toxic effects of L-azetidine-2-carboxylic acid can also be achieved by preventing its incorporation into proteins. This is often accomplished by enhancing the intracellular pool of proline, which can outcompete the analogue for binding to prolyl-tRNA synthetase. acs.org
Detailed Research Findings
Extensive research has shed light on the genetic and biochemical basis of these microbial strategies. Studies have identified specific genes, enzymes, and metabolic intermediates involved in the assimilation and resistance of L-azetidine-2-carboxylic acid.
Pseudomonas sp. strain A2C: This bacterium is capable of using L-azetidine-2-carboxylic acid as its sole nitrogen source. researchgate.net A 7.0-kb gene region responsible for this capability was identified and found to contain eight genes. Among these is a gene encoding for L-azetidine-2-carboxylate hydrolase, a member of the 2-haloacid dehalogenase (HAD) superfamily. This enzyme catalyzes the hydrolytic opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. researchgate.net The gene cluster also includes putative transporters and permeases, suggesting a coordinated system for the uptake and metabolism of the compound. researchgate.net
Enterobacter agglomerans and Enterobacter amnigenus: These two species of soil microorganisms were isolated from the vicinity of Convallaria majalis (lily of the valley), a plant known to produce L-azetidine-2-carboxylic acid. Both species are capable of degrading L-azetidine-2-carboxylic acid and utilizing it as their exclusive nitrogen source. acs.org
Escherichia coli: While generally susceptible to the toxic effects of L-azetidine-2-carboxylic acid, which primarily arise from its misincorporation into proteins in place of proline, resistant strains have been studied. acs.org Resistance in E. coli can be conferred by enhancing the endogenous synthesis of L-proline. This increased proline concentration effectively mitigates the toxic effects of the analogue by reducing its incorporation into nascent polypeptide chains. acs.org
The following table summarizes the key microbial species and their strategies for dealing with L-azetidine-2-carboxylic acid:
| Microorganism | Strategy | Key Enzymes/Genes | Metabolic Product |
|---|---|---|---|
| Pseudomonas sp. strain A2C | Assimilation as a nitrogen source | L-azetidine-2-carboxylate hydrolase | 2-hydroxy-4-aminobutyrate |
| Enterobacter agglomerans | Degradation and utilization as a nitrogen source | Not fully characterized | Not specified |
| Enterobacter amnigenus | Degradation and utilization as a nitrogen source | Not fully characterized | Not specified |
| Escherichia coli (resistant strains) | Resistance through increased proline synthesis | Genes involved in proline biosynthesis | Not applicable (resistance mechanism) |
Metabolic Tracing and Flux Analysis Utilizing D Azetidine 2 Carboxylic Acid D4
Design and Implementation of In Vivo and In Vitro Isotope Tracing Experiments
The design of isotope tracing experiments, whether in vivo or in vitro, is critical for obtaining meaningful data. These experiments typically involve introducing a stable isotope-labeled compound into the biological system and then measuring the incorporation of the isotope into various metabolites over time. nih.gov
In Vitro Tracing: In a controlled in vitro setting, such as cell cultures, D-Azetidine-2-carboxylic Acid-d4 would be added to the culture medium. nih.gov Researchers would then harvest the cells at different time points to track the uptake and metabolic conversion of the labeled compound. Key experimental considerations would include the concentration of the tracer and the duration of the labeling period to ensure sufficient incorporation for detection without causing toxicity. nih.gov
In Vivo Tracing: For in vivo studies in animal models, this compound could be administered through various routes, such as oral gavage or intraperitoneal injection. nih.govoup.com The selection of the administration route would depend on the research question and the target tissue. Following administration, tissue and biofluid samples would be collected to analyze the distribution and metabolic fate of the d4-labeled compound throughout the organism. nih.gov
The analytical workflow for both in vivo and in vitro experiments would involve the extraction of metabolites from the collected samples, followed by analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the deuterium-labeled species. nih.gov
Elucidating the Metabolic Fate and Transformations of this compound within Cellular Systems
Once inside the cell, this compound, as an analogue of proline, could potentially enter several metabolic pathways. wikipedia.org Based on studies of its non-deuterated L-isomer, one of the primary fates of azetidine-2-carboxylic acid is its misincorporation into proteins in place of proline. nih.govresearchgate.netnih.gov This occurs because the aminoacyl-tRNA synthetase for proline may not be able to distinguish perfectly between proline and its analogue. wikipedia.org The presence of the deuterium (B1214612) label on this compound would allow for the direct tracking of this misincorporation into newly synthesized proteins.
Additionally, some organisms have been shown to metabolize and detoxify azetidine-2-carboxylic acid. nih.gov This can involve the opening of the azetidine (B1206935) ring to form other metabolites. nih.gov By tracking the deuterium label, researchers could identify and quantify these breakdown products, thus elucidating the detoxification pathways.
Hypothetical Metabolic Fate of this compound
| Metabolic Process | Potential Labeled Product | Significance |
|---|---|---|
| Protein Synthesis | Proteins containing d4-azetidine | Demonstrates misincorporation in place of proline. |
| Ring Opening | d4-labeled 2-hydroxy-4-aminobutyrate | Indicates detoxification and catabolism of the compound. |
This table is illustrative and based on the known metabolism of the non-deuterated L-isomer. Specific pathways for the D-d4 isomer require experimental verification.
Quantifying Carbon and Nitrogen Fluxes through Key Metabolic Pathways
While this compound is primarily a tracer for its own metabolic fate, its impact on other metabolic pathways can be assessed, particularly those involving proline metabolism. The competition between this compound and proline for incorporation into proteins can alter the flux of proline through this pathway. nih.govresearchgate.net
More broadly, stable isotope tracing using compounds labeled with ¹³C and ¹⁵N is a powerful technique for quantifying carbon and nitrogen fluxes through central metabolic pathways. nih.govplos.org For instance, by using ¹³C-glucose and ¹⁵N-glutamine, researchers can trace the flow of carbon and nitrogen atoms through glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. nih.gov The data obtained from such experiments can be used to build metabolic models that quantify the rates of various reactions in the cell. While this compound does not directly measure these central fluxes, its effects on the cell could indirectly alter them, which could then be measured using other tracers.
Example of Data for Flux Analysis using Stable Isotopes
| Metabolite | Isotopologue | Relative Abundance (%) |
|---|---|---|
| Glutamate | M+0 | 20 |
| M+1 (¹³C) | 30 | |
| M+1 (¹⁵N) | 45 | |
| M+2 (¹³C, ¹⁵N) | 5 | |
| Proline | M+0 | 50 |
| M+5 (from ¹³C-glucose) | 25 |
This table presents hypothetical data illustrating the types of measurements used in metabolic flux analysis with ¹³C and ¹⁵N tracers and is not specific to this compound.
Analysis of this compound Impact on Global Metabolic Homeostasis
Studies on the L-isomer have shown that it can induce apoptosis and pro-inflammatory responses in certain cell types. mdpi.com It can also cause endoplasmic reticulum (ER) stress, which is a key indicator of disrupted cellular homeostasis. mdpi.com By using a deuterated tracer, researchers could correlate the extent of its incorporation with the magnitude of these stress responses, providing a quantitative link between the presence of the analogue and its physiological consequences. The impact on global metabolic homeostasis can be assessed by metabolomics, proteomics, and transcriptomics approaches to gain a comprehensive view of the cellular response to the compound. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| D-Azetidine-2-carboxylic Acid |
| L-Azetidine-2-carboxylic Acid |
| Proline |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 (B135050) |
| 2-hydroxy-4-aminobutyrate |
| Glucose |
| Glutamine |
Molecular Mechanisms of Proline Mimicry and Protein Dynamics
D-Azetidine-2-carboxylic Acid-d4 as a Probe for Protein Misincorporation Studies
The ability of this compound to act as a proline analogue is central to its utility in research. By introducing this compound to cellular or in vitro systems, scientists can induce and study the consequences of protein misincorporation in a controlled manner.
Mechanisms of Misincorporation into Nascent Polypeptides
Once azetidine-2-carboxylic acid is mistakenly attached to tRNAPro, the resulting Aze-tRNAPro complex is delivered to the ribosome, the cellular machinery for protein synthesis. The ribosome, guided by the messenger RNA (mRNA) template, incorporates the amino acid from the tRNA into the growing polypeptide chain. The ribosome's proofreading mechanisms are generally not equipped to distinguish between proline and the structurally similar azetidine-2-carboxylic acid once it is attached to the correct tRNA.
This leads to the misincorporation of azetidine-2-carboxylic acid into the polypeptide chain at positions that are coded for proline. nih.govoup.com The extent of this misincorporation can be influenced by the relative concentrations of L-proline and azetidine-2-carboxylic acid, as well as the specificity of the ProRS. oup.com Mass spectrometry-based studies have confirmed the direct incorporation of Aze into proteins in place of proline. For instance, when recombinant murine myelin basic protein was expressed in E. coli in the presence of Aze, mass spectrometry detected Aze incorporation at multiple proline sites. nih.gov This direct evidence underscores the mechanism by which this proline mimic infiltrates the proteome.
Effects on Protein Structure and Functional Integrity
The substitution of proline with azetidine-2-carboxylic acid can have profound consequences for the structure and function of the affected proteins. Proline's unique cyclic structure imposes specific constraints on the polypeptide backbone, often inducing kinks or turns that are critical for achieving the correct three-dimensional protein fold. The smaller four-membered ring of azetidine-2-carboxylic acid alters these geometric constraints, leading to structural perturbations. nih.gov
Induction of Conformational Changes and Protein Misfolding
The incorporation of azetidine-2-carboxylic acid disrupts the normal conformational landscape of a protein. The altered bond angles and reduced ring pucker of the azetidine (B1206935) ring compared to proline's pyrrolidine (B122466) ring can lead to significant local and global changes in protein structure. nih.gov These structural alterations can prevent the protein from folding into its correct, functional conformation, leading to misfolded or partially folded states. nih.gov
Computational studies have shown that peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility can destabilize ordered structures. nih.gov Molecular modeling of myelin basic protein, a key component of the nervous system, has illustrated that the substitution of proline with azetidine-2-carboxylic acid can cause severe bends in the polypeptide chain and disrupt functionally important structures like the poly-proline type II helix. nih.gov This misfolding can lead to the formation of protein aggregates, which are often associated with cellular toxicity. nih.gov
Activation of Unfolded Protein Response and Cellular Stress Pathways
Treatment of cells with azetidine-2-carboxylic acid has been shown to be a potent inducer of the UPR. nih.gov Studies have demonstrated that Aze treatment leads to increased levels of key UPR markers, such as the binding immunoglobulin protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α). nih.gov The activation of the PERK and ATF6 arms of the UPR has been specifically observed. nih.gov Furthermore, the misincorporation of azetidine-2-carboxylic acid can lead to proteotoxic stress, activating cellular quality control pathways that involve the proteasome for the degradation of aberrant proteins. nih.gov
| Experimental System | Observed Effect | UPR/Stress Pathway Markers |
| HeLa Cells | Activation of PERK and ATF6 arms of the UPR | Increased BiP and phospho-eIF2α |
| Saccharomyces cerevisiae | Proteotoxic stress | Activation of protein quality control pathways |
| Mouse Oligodendrocytes | UPR activation | Nuclear translocation of ATF3, ATF4, ATF6, eIF2α, GADD153, PERK, XBP1 |
Perturbation of Collagen Synthesis and Triple Helix Formation
Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, which is rich in proline and hydroxyproline (B1673980) residues. The stability of the collagen triple helix is highly dependent on the conformational constraints imposed by these imino acids. The misincorporation of azetidine-2-carboxylic acid into collagen can have a detrimental effect on its structure and stability. oup.com
Conformational energy computations have shown that while the substitution of azetidine-2-carboxylic acid for proline in the Y position of the repeating Gly-X-Y collagen sequence may be tolerated to some extent, regular substitution in the X position is incompatible with the collagen structure. nih.gov Such substitutions reduce the stability of the collagen-like triple helix. nih.gov Experimental studies have confirmed that the presence of azetidine-2-carboxylic acid inhibits the proper folding and secretion of procollagen, leading to the accumulation of non-functional, under-hydroxylated collagen within the cell. This disruption of collagen synthesis can have significant consequences for the integrity of the extracellular matrix.
Interplay with Other Amino Acid Metabolic Networks
This compound, as a deuterated isotopologue of the non-proteinogenic amino acid azetidine-2-carboxylic acid (Aze), serves as a valuable tracer for elucidating the complex interactions between this proline mimic and various amino acid metabolic pathways. While its primary impact is on proline metabolism, its presence within a biological system initiates a cascade of effects that ripple through interconnected amino acid networks. Research, primarily utilizing the L-enantiomer or racemic mixtures, has revealed that the metabolic fate and cellular response to Aze are not confined to proline-specific pathways but involve degradation, detoxification, and stress-response mechanisms that are intertwined with the metabolism of other amino acids.
The misincorporation of azetidine-2-carboxylic acid into polypeptides in place of proline is a key trigger for these widespread metabolic responses. biorxiv.org This event leads to proteotoxic stress due to the production of misfolded proteins, which activates cellular quality control systems like the unfolded protein response. nih.govbiorxiv.org The cellular machinery tasked with managing this stress, including the proteasome and pathways involved in amino acid sensing, demonstrates the broad metabolic interplay. biorxiv.orgnih.gov
Degradation and Catabolic Crossover
Studies in various organisms have shown that azetidine-2-carboxylic acid is not merely incorporated into proteins but can also be catabolized, with its breakdown products entering other metabolic pools.
Escherichia coli : In a proline-requiring auxotroph of E. coli, L-azetidine-2-carboxylic acid was found to be partially degraded prior to its incorporation into proteins. The primary catabolite identified was alanine (B10760859), indicating a direct metabolic link between the catabolism of this proline analogue and the alanine metabolic network. nih.gov Furthermore, the presence of the analogue was observed to reduce the catabolism of proline, a phenomenon described as a "sparing effect," suggesting a competitive interaction for metabolic enzymes shared between the two imino acids. nih.gov
Pseudomonas sp. : Certain bacteria have evolved specific detoxification pathways to not only tolerate but also utilize azetidine-2-carboxylic acid as a sole nitrogen source. nih.govcaymanchem.com In Pseudomonas sp. strain A2C, detoxification involves an AC hydrolase that catalyzes the hydrolytic opening of the azetidine ring. This reaction produces 2-hydroxy-4-aminobutyrate, which can then be further metabolized, allowing the organism to assimilate the nitrogen from the analogue. nih.gov This pathway represents a significant intersection with the metabolism of γ-amino acids. nih.gov
Interaction with Aminoacyl-tRNA Synthetases
The interaction is not limited to proline's enzymatic machinery. Due to its structure, azetidine-2-carboxylic acid exhibits a "double mimicry" effect, bearing resemblance to both proline and alanine. wikipedia.org This leads to interactions with alanyl-tRNA synthetases (AlaRS). However, molecular studies have shown that while it may fit into the active site of AlaRS, it is ultimately rejected by the enzyme's post-transfer editing system. wikipedia.org This rejection is a critical metabolic checkpoint preventing its misincorporation at alanine codons, but the initial interaction itself represents a point of interplay with the alanine charging pathway.
Global Stress Responses and Amino Acid Sensing
The introduction of a toxic amino acid analogue like azetidine-2-carboxylic acid triggers broad, systemic responses that are integrated with general amino acid metabolic control.
Yeast (Saccharomyces cerevisiae) : Chemical-genetic screening in yeast has identified multiple pathways required to tolerate the proteotoxic stress induced by L-azetidine-2-carboxylic acid. These include not only the proteasome for degrading misfolded proteins but also pathways involved in endocytosis and actin cytoskeleton organization. biorxiv.orgnih.gov Crucially, suppressors of the analogue's toxicity were found in the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth in response to nutrient availability, including amino acids. biorxiv.orgnih.gov This highlights a link between the stress caused by the analogue and the cell's primary amino acid sensing and metabolic regulation network.
Microglial Cells : In BV2 microglial cells, L-azetidine-2-carboxylic acid exposure was shown to increase the BAX/Bcl2 ratio, indicating a pro-apoptotic response. mdpi.comnih.gov It also induced the expression of brain-derived neurotrophic factor (BDNF) and matrix metalloproteinase 9 (MMP-9), which are involved in structural plasticity and inflammatory responses, linking its metabolic impact to broader cellular signaling and survival pathways that can be influenced by amino acid availability. mdpi.comnih.gov
The research collectively demonstrates that the metabolic impact of this compound and its non-deuterated counterparts extends far beyond simple competition with proline. Its degradation, detoxification, and the cellular response to its toxicity create a complex web of interactions with the metabolic networks of alanine, γ-amino acids, and the global amino acid sensing machinery.
Table of Research Findings on Metabolic Interplay
| Organism/System | Research Focus | Key Finding | Interacting Metabolic Network(s) | Citation(s) |
| Escherichia coli | Catabolism of L-Aze | L-Aze is partially degraded to alanine before incorporation into protein. | Alanine metabolism, Proline metabolism | nih.gov |
| Pseudomonas sp. | Detoxification of Aze | Aze is hydrolyzed to 2-hydroxy-4-aminobutyrate for use as a nitrogen source. | γ-Amino acid metabolism, Nitrogen assimilation | nih.gov |
| Human | tRNA Synthetase Interaction | Aze is recognized but rejected by the editing function of alanyl-tRNA synthetase. | Alanine metabolism | wikipedia.org |
| Saccharomyces cerevisiae | Genetic Interactions with L-Aze | Toxicity is suppressed by mutations in the TOR pathway and amino acid permeases. | General amino acid sensing (TOR pathway) | biorxiv.orgnih.gov |
| BV2 Microglial Cells | Cellular Response to L-Aze | L-Aze induces expression of BDNF and MMP-9 and increases the BAX/Bcl2 ratio. | Apoptosis pathways, Inflammatory response signaling | mdpi.comnih.gov |
Research Applications of D Azetidine 2 Carboxylic Acid D4 in Biological Systems
Plant Physiology and Phytotoxicity Research
The study of L-Azetidine-2-carboxylic acid has provided significant insights into plant biochemistry and physiology, particularly concerning its phytotoxic effects.
Investigation of Growth Inhibition and Developmental Effects in Plants
L-Azetidine-2-carboxylic acid is a potent inhibitor of plant growth, a phenomenon that has been extensively studied in model organisms such as Arabidopsis thaliana. biorxiv.org As a structural analogue of the amino acid proline, L-Aze is mistakenly recognized and utilized by the plant's cellular machinery. wikipedia.org
The primary mechanism of its toxicity stems from its misincorporation into proteins in place of proline. biorxiv.orgwikipedia.org This substitution leads to the synthesis of aberrant proteins with altered structures and functions. The incorrect folding of these proteins triggers a cellular stress pathway known as the unfolded protein response (UPR). biorxiv.org Activation of the UPR is a clear indicator of cellular distress and contributes to the observed growth inhibition.
Research has demonstrated that even low concentrations of L-Aze in the growth medium can significantly retard root elongation in Arabidopsis and other plant species. biorxiv.org Interestingly, the inhibitory effects of L-Aze can be reversed by supplementing the growth medium with L-proline, but not with D-proline, highlighting the stereospecificity of the biological processes involved. biorxiv.org
Table 1: Effect of L-Azetidine-2-carboxylic Acid on Root Growth of Arabidopsis thaliana
| Concentration of L-Aze (µM) | Root Growth Inhibition (%) | Reference |
| 5 | 90% in P. stylosa | biorxiv.org |
| 10 | Significant inhibition in Arabidopsis | biorxiv.org |
| 40 | 90% in lettuce | biorxiv.org |
This table is interactive. You can sort and filter the data.
The deuterated form, D-Azetidine-2-carboxylic Acid-d4, would likely serve as a valuable tool in these studies. Its deuteration would allow researchers to trace its uptake, distribution, and metabolic fate within the plant without the interference of its biologically active L-enantiomer. This could help to precisely quantify its transport and accumulation in different plant tissues.
Mechanisms of Plant Resistance and Tolerance to Azetidine-2-carboxylic Acid
Not all plants are equally susceptible to the toxic effects of L-Aze. Some plants that naturally produce this compound have evolved mechanisms to avoid autotoxicity. These resistance strategies are of great interest to scientists seeking to engineer more resilient crops.
The key to this resistance lies in the specificity of an enzyme called prolyl-tRNA synthetase (ProRS). This enzyme is responsible for "charging" proline onto its corresponding transfer RNA (tRNA) for use in protein synthesis. In L-Aze-sensitive plants, the cytosolic ProRS cannot effectively distinguish between proline and L-Aze, leading to the misincorporation of the toxic analogue. biorxiv.org
In contrast, L-Aze-producing plants possess a highly specific ProRS that preferentially selects proline and excludes L-Aze. This ensures that only the correct amino acid is incorporated into their proteins, thus conferring resistance. Understanding the structural basis for this specificity could pave the way for genetically modifying crop plants to enhance their tolerance to environmental stressors.
Microbial Systems Research
The growth-inhibiting properties of L-Azetidine-2-carboxylic acid extend to the microbial world, making it a subject of research in bacteriology and mycology.
Effects on Bacterial and Fungal Growth and Metabolism
Similar to its effects on plants, L-Aze can inhibit the growth of various bacteria and fungi by interfering with protein synthesis. nih.gov For example, it has been shown to inhibit the growth of Escherichia coli. nih.gov The incorporation of L-Aze into microbial proteins leads to cellular dysfunction and can be lethal.
The toxicity of L-Aze to microorganisms has positioned it as a potential antibiotic. nih.gov However, its general toxicity to eukaryotic cells, including those of humans, has limited its clinical applications. nih.gov
Studies on Microbial Adaptation and Detoxification Strategies
Some microorganisms have developed sophisticated mechanisms to not only tolerate but also metabolize L-Azetidine-2-carboxylic acid, using it as a source of nutrients. For instance, certain strains of Pseudomonas can grow on L-Aze as their sole nitrogen source. nih.gov
These bacteria possess specific enzymes that can break down the L-Aze molecule, detoxifying it and assimilating its components. One such mechanism involves the hydrolytic opening of the azetidine (B1206935) ring, a reaction catalyzed by an enzyme called L-azetidine-2-carboxylate hydrolase. nih.gov This enzyme converts L-Aze into a non-toxic, open-chain compound that can then be further metabolized by the bacterium.
The study of these detoxification pathways could have biotechnological applications, such as in the bioremediation of environments contaminated with toxic amino acid analogues.
In this context, this compound could be used as a metabolic tracer. By introducing the deuterated compound to a microbial culture, researchers could follow its metabolic fate and identify the breakdown products, providing a clearer picture of the detoxification pathways.
Applications in Peptide and Protein Engineering
The unique structural properties of L-Azetidine-2-carboxylic acid have made it an intriguing building block for peptide and protein engineering.
As a proline analogue with a smaller, four-membered ring, the incorporation of L-Aze into a peptide chain introduces a different conformational constraint compared to the five-membered ring of proline. umich.edunih.gov This can lead to significant alterations in the peptide's secondary and tertiary structure. umich.edu
While there is no specific research on the use of this compound in this area, it is conceivable that it could be incorporated into synthetic peptides as a stable isotope-labeled residue. This would enable detailed structural analysis of the peptide using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, helping to elucidate the precise conformational changes induced by the azetidine ring.
Design and Synthesis of Azetidine-Containing Peptides for Structural Studies
The synthesis of peptides containing azetidine-2-carboxylic acid is a well-established strategy to probe and manipulate peptide structure. Current time information in Bangalore, IN.umich.edu As a proline homologue, L-azetidine-2-carboxylic acid is incorporated into peptide chains to introduce conformational constraints. nih.gov The four-membered ring of azetidine-2-carboxylic acid imparts a different geometry on the peptide backbone compared to the five-membered ring of proline. researchgate.net
The synthesis of peptides with L-azetidine-2-carboxylic acid has been achieved through traditional solution-phase and solid-phase peptide synthesis methods. umich.edunih.gov For instance, tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline have been synthesized to study the influence of the azetidine ring on peptide bond orientation. Current time information in Bangalore, IN.umich.edu
While no specific studies detailing the design and synthesis of peptides with This compound for structural studies were identified, it is plausible that this deuterated analogue could be incorporated into peptides using similar synthetic routes. The deuterium (B1214612) labeling would serve as a valuable tool for biophysical characterization, particularly in NMR spectroscopy, allowing for the selective observation of signals from the labeled residue and its environment, thus aiding in the elucidation of the peptide's three-dimensional structure in solution.
Modulation of Peptide Secondary and Tertiary Structures
The incorporation of L-azetidine-2-carboxylic acid into peptides has been shown to significantly perturb their secondary and tertiary structures. Current time information in Bangalore, IN.umich.edu Studies have demonstrated that substituting proline with L-azetidine-2-carboxylic acid can increase the flexibility of the peptide chain. nih.gov This increased flexibility arises from the different steric constraints imposed by the smaller four-membered ring compared to proline's five-membered ring. nih.gov
For example, the introduction of an L-azetidine-2-carboxylic acid residue into a sequence of proline residues can disrupt the formation of a stable polyproline-like helix. Current time information in Bangalore, IN.umich.edu In some cases, the presence of L-azetidine-2-carboxylic acid can favor different types of secondary structures. One study on a tetrapeptide containing both L-azetidine-2-carboxylic acid and L-proline suggested the adoption of an all-cis peptide bond conformation, leading to a left-handed helical structure. Current time information in Bangalore, IN.nih.gov
Again, specific research on the modulation of peptide structures using This compound is not available. However, the use of the D-enantiomer would be expected to induce even more significant changes in peptide conformation due to the altered stereochemistry at the alpha-carbon. The deuterium labeling would be instrumental in precisely characterizing these structural perturbations by NMR spectroscopy.
Development of Conformationally Constrained Amino Acid Scaffolds
Azetidine-2-carboxylic acid itself serves as a conformationally constrained amino acid scaffold. Its rigid four-membered ring restricts the possible backbone dihedral angles (phi and psi) when incorporated into a peptide, thereby limiting the conformational freedom of the polypeptide chain. researchgate.net This property is valuable in the design of peptidomimetics and in studying the relationship between peptide conformation and biological activity.
The development of conformationally constrained amino acid scaffolds is a key strategy in medicinal chemistry to design peptides with improved stability, selectivity, and potency. By introducing rigid elements like the azetidine ring, researchers can lock a peptide into a specific bioactive conformation.
While the focus of available research is on the non-deuterated L-azetidine-2-carboxylic acid, the principles apply to This compound . The D-amino acid would provide an alternative and distinct conformational constraint. The deuteration would not directly influence the conformational properties but would be a powerful analytical tool for studying the structure of peptides built upon this scaffold.
Future Directions and Emerging Research Avenues for D Azetidine 2 Carboxylic Acid D4
Integration with Multi-Omics Approaches for Holistic System Biology Insights
The future of biological research lies in the integration of multiple data layers to create a comprehensive picture of cellular processes. D-Azetidine-2-carboxylic acid-d4 is uniquely positioned to enhance such multi-omics studies. Its deuterium (B1214612) label makes it an ideal tracer for stable isotope labeling by amino acids in cell culture (SILAC)-based quantitative proteomics.
Recent studies using the non-labeled L-isomer (Aze) have already demonstrated the power of omics in understanding its effects. For instance, research in Arabidopsis plants using metabolomics and proteomics revealed that Aze is misincorporated into proteins instead of proline, specifically affecting proteins translated in the cytosol. nih.govbiorxiv.org This misincorporation triggers a global stress response, including the unfolded protein response (UPR), as the cell struggles with an accumulation of misfolded proteins. nih.govbiorxiv.orgsigmaaldrich.commedchemexpress.com
By using this compound, researchers can move beyond qualitative observations to precise quantitative measurements. The known mass shift from the deuterium atoms allows mass spectrometry to distinguish between proteins containing the tracer and those without, enabling accurate measurement of its incorporation rate. This approach can provide detailed insights into the dynamics of protein synthesis and degradation under proteotoxic stress. oup.com Furthermore, its use in metabolic profiling (metabolomics) can help trace its catabolism and impact on interconnected amino acid and central carbon metabolism pathways. biorxiv.org
| Omics Field | Application of this compound | Research Insights |
| Proteomics | Quantitative analysis of incorporation into proteins (e.g., via SILAC). | Precise rates of protein synthesis, turnover, and misincorporation; identification of specific proteins and pathways most affected by proteotoxic stress. nih.govbiorxiv.org |
| Metabolomics | Tracing the metabolic fate of the azetidine (B1206935) ring. | Mapping of detoxification or catabolic pathways; identifying enzymatic bottlenecks and effects on other metabolite pools (e.g., proline biosynthesis). biorxiv.orgnih.gov |
| Transcriptomics | Correlating gene expression changes with tracer incorporation. | Understanding the transcriptional response (e.g., UPR, stress pathways) to the presence and misincorporation of the analog. nih.gov |
Advanced Computational Modeling and Molecular Dynamics Simulations of Azetidine-Protein Interactions
Computational methods are becoming indispensable for understanding molecular interactions at an atomic level. nih.gov For this compound, molecular dynamics (MD) simulations and quantum mechanical (QM) calculations offer a window into its behavior within protein structures.
A key area of investigation is the interaction with prolyl-tRNA synthetase, the enzyme that mistakenly charges azetidine-2-carboxylic acid onto tRNA destined for proline. oup.com Simulations can model the binding pocket of this enzyme and predict the binding affinity of the D-isomer, helping to explain the stereospecificity of its biological effects. biorxiv.org
Furthermore, computational studies can illuminate the consequences of its misincorporation. Energy computations have already shown that peptides containing the azetidine residue are more flexible and that the collagen-like extended conformation is less energetically favorable compared to proline-containing peptides. nih.gov This inherent difference in conformational preference helps explain why the analog disrupts the structure of proteins like collagen. nih.gov MD simulations can extend this work by modeling larger protein domains or entire proteins, predicting how the presence of the azetidine ring alters protein folding, stability, and dynamics. nih.gov
Recent work combining structural biology, QM calculations, and mutagenesis has provided deep insights into the catalytic mechanism of AZE synthases, enzymes that produce azetidine-2-carboxylic acid from S-adenosylmethionine (SAM). nih.govnih.gov These studies revealed that the enzyme stabilizes the substrate in a highly strained conformation and uses cation-π interactions to facilitate the cyclization reaction. nih.gov Similar advanced modeling could be applied to enzymes that metabolize or detoxify azetidine analogs, guiding the discovery of new biochemical pathways. nih.gov
| Computational Method | Research Question for this compound | Potential Findings |
| Molecular Docking | How does it bind to prolyl-tRNA synthetase or metabolic enzymes? | Prediction of binding affinity, orientation in the active site, and key interacting residues. |
| Molecular Dynamics (MD) Simulation | How does its incorporation affect protein structure and flexibility? | Analysis of conformational changes, protein stability, and altered dynamics over time. nih.govnih.gov |
| Quantum Mechanics (QM) | What is the energy barrier for its enzymatic conversion? | Detailed understanding of reaction mechanisms, transition states, and the role of specific catalytic residues. nih.govnih.gov |
Development of Novel Research Probes and Tools Based on Azetidine Scaffolds
The azetidine ring is a valuable scaffold in medicinal chemistry and chemical biology. ub.bwresearchgate.net While this compound is itself a research tool for metabolic tracing, its core structure can be elaborated to create a new generation of sophisticated chemical probes. medchemexpress.com The synthesis of diverse libraries based on fused, bridged, and spirocyclic azetidine systems has already been described, highlighting the chemical tractability of this scaffold for creating novel molecular tools. nih.govacs.orgnih.gov
Future research could focus on synthesizing derivatives of this compound that are functionalized with reporter tags. For example:
Fluorescent Probes: Attaching a fluorescent dye would allow for real-time visualization of the analog's uptake, subcellular localization, and accumulation within specific organelles or protein aggregates using advanced microscopy techniques.
Biotinylated Probes: Adding a biotin (B1667282) tag would enable affinity purification of proteins that bind to or incorporate the azetidine analog. Subsequent identification of these proteins by mass spectrometry could uncover previously unknown cellular targets.
Photo-affinity Probes: Incorporating a photo-reactive group would allow for covalent cross-linking of the probe to its interacting proteins upon UV irradiation. This is a powerful method for capturing transient or weak interactions and definitively identifying binding partners in a complex cellular environment.
The development of such tools would provide unparalleled spatial and temporal resolution in studying the biological consequences of introducing this proline analog into living systems.
Exploration of Uncharted Metabolic Networks and Biological Roles of Azetidine-2-carboxylic Acid Analogs
The full metabolic landscape of azetidine-2-carboxylic acid and its analogs is far from completely mapped. Recent discoveries have challenged the view that it is solely a plant-based toxin. For instance, AZE synthases have been identified in bacterial pathways, suggesting that metabolites containing the azetidine ring are more common in nature than previously realized. nih.govnih.gov In a fascinating display of metabolic adaptation, some bacteria have been found that can not only tolerate azetidine-2-carboxylic acid but actually use it as their sole source of nitrogen, employing a hydrolase enzyme to open the strained ring. nih.gov
This compound is an ideal tracer to explore these uncharted territories. Administering the labeled compound to various organisms—from bacteria and fungi to different plant and animal cell lines—and tracing its fate with mass spectrometry can lead to the discovery of:
Novel catabolic enzymes and detoxification pathways.
Previously unknown transporters responsible for its uptake and efflux.
New biological roles beyond protein misincorporation, such as signaling functions or roles as metabolic intermediates.
Furthermore, researchers have begun to harness the biosynthetic machinery of azetidine-containing natural products. By introducing an AZE synthase into a different biosynthetic pathway, scientists have successfully engineered novel bioactive molecules, demonstrating the potential for using these enzymes in combinatorial biosynthesis. nih.gov Understanding the metabolism of this compound can provide the fundamental knowledge needed to further exploit these systems for creating new chemical entities.
Q & A
Q. What are the key analytical techniques for characterizing D-Azetidine-2-carboxylic Acid-d4, and how do they ensure isotopic purity?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies isotopic enrichment by distinguishing mass differences between deuterated and non-deuterated species. A mass shift of 4 Da confirms the presence of four deuterium atoms .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects residual proton signals in deuterated regions, ensuring >95% isotopic purity. Peaks in the azetidine ring region (δ 3.0–4.0 ppm) should show minimal proton signals .
- High-Performance Liquid Chromatography (HPLC) : Validates chemical purity (>95%) using reverse-phase columns (C18) with UV detection at 210 nm .
Q. How is this compound synthesized, and what deuteration strategies are employed?
Methodological Answer:
- Deuteration Methods : Catalytic H/D exchange under acidic conditions (e.g., D₂O/HCl) targets the β- and γ-positions of the azetidine ring. Alternatively, deuterated precursors (e.g., D₄-succinic acid) are used in multi-step syntheses .
- Purification : Crystallization in deuterated solvents (e.g., D₂O) minimizes proton reintroduction. Final purity is confirmed via LC-MS and elemental analysis .
Q. What is the role of this compound as an internal standard in metabolic studies?
Methodological Answer:
- Quantitative Accuracy : Acts as a stable isotope-labeled internal standard in LC-MS/MS workflows, correcting for matrix effects and ionization variability. Its near-identical chemical properties to the non-deuterated form ensure co-elution and precise quantification .
- Applications : Used in tracer studies to monitor proline analog incorporation into proteins or metabolic flux analysis in bacterial/cellular systems .
Advanced Research Questions
Q. How can researchers design experiments to investigate isotope effects of this compound in enzymatic systems?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates (e.g., prolyl-tRNA synthetase activity) between deuterated and non-deuterated analogs. Use stopped-flow spectroscopy or radiolabeled substrates to measure incorporation kinetics .
- Control Experiments : Include non-deuterated controls and validate enzyme specificity via competitive assays. Adjust for solvent isotope effects using D₂O-based buffers .
Q. What experimental strategies address contradictions in protein misincorporation data involving this compound?
Methodological Answer:
- Error-Prone Translation Assays : Use cell-free systems (e.g., E. coli lysates) to isolate ribosomal misincorporation from endogenous metabolic interference. Quantify misincorporation via Edman degradation or tandem MS .
- Data Normalization : Normalize results to tRNA abundance (measured via qPCR) and aminoacyl-tRNA synthetase activity to account for variability .
- Cross-Validation : Combine LC-MS data with orthogonal methods like fluorescence tagging (e.g., GFP fusion reporters) to confirm misincorporation rates .
Q. How should researchers optimize chromatographic separation of this compound from its non-deuterated analog in complex matrices?
Methodological Answer:
- Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography to resolve polar analogs. Adjust pH (2.5–3.5) to enhance retention .
- Mass Spectrometry Parameters : Employ high-resolution MS (HRMS) with a resolving power >30,000 to differentiate isotopic clusters. Use SIM (Selected Ion Monitoring) for low-abundance samples .
- Matrix Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) to remove salts and lipids .
Data Analysis and Reporting Guidelines
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points caused by solvent contamination or instrument drift .
Q. How should researchers structure a manuscript investigating this compound’s role in protein misfolding?
Methodological Answer:
- Introduction : Clearly state the hypothesis (e.g., “Deuteration alters azetidine’s incorporation efficiency into collagen”). Cite prior work on proline analogs .
- Methods : Detail deuteration validation (NMR/LC-MS), cell culture conditions, and proteomic workflows (e.g., tryptic digest + LC-MS/MS) .
- Discussion : Contrast findings with non-deuterated analogs and propose mechanisms (e.g., steric effects from deuterium). Acknowledge limitations (e.g., in vitro vs. in vivo relevance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
